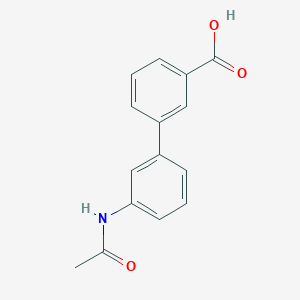

3'-Acetamidobiphenyl-3-carboxylic acid

Vue d'ensemble

Description

3’-Acetamidobiphenyl-3-carboxylic acid: is an organic compound with the molecular formula C15H13NO3. It is a derivative of biphenyl carboxylic acid, characterized by the presence of an acetamido group at the 3’ position and a carboxylic acid group at the 3 position of the biphenyl structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Acetamidobiphenyl-3-carboxylic acid typically involves the following steps:

Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.

Carboxylation: Finally, the acetamidobiphenyl is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for 3’-Acetamidobiphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Acetamidobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acetamido and carboxylic acid groups can undergo substitution reactions with suitable reagents to form derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Eltrombopag Development

One of the most notable applications of 3'-Acetamidobiphenyl-3-carboxylic acid is its role as a precursor in the synthesis of eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. Eltrombopag is marketed under the brand names PROMACTA® in the United States and EVOLADE® in Europe. The compound enhances platelet production in patients with chronic immune thrombocytopenic purpura who have not responded adequately to other treatments .

1.2. Mechanism of Action

Eltrombopag functions by mimicking the action of thrombopoietin, thereby stimulating the bone marrow to produce more platelets. This mechanism is crucial for patients suffering from low platelet counts due to various conditions, including chronic liver disease and idiopathic thrombocytopenic purpura .

Material Science Applications

2.1. Polymer Synthesis

This compound can also be utilized in synthesizing polymers for various industrial applications. Its chemical structure allows it to act as a monomer or a building block in creating complex polymeric materials with tailored properties, such as enhanced thermal stability and mechanical strength.

2.2. Cosmetic Formulations

In cosmetic science, compounds similar to this compound are explored for their potential as skin conditioning agents and stabilizers in formulations. Their effectiveness in improving skin feel and product stability makes them valuable in cosmetic product development .

Case Studies

3.1. Clinical Case Study on Eltrombopag

A clinical case study highlighted the efficacy of eltrombopag derived from this compound in managing chronic immune thrombocytopenic purpura. In a cohort of patients treated with eltrombopag, a significant increase in platelet counts was observed, with many patients achieving stable responses over multiple visits .

Table 1: Patient Response Rates to Eltrombopag Treatment

| Patient ID | Initial Platelet Count (µL) | Platelet Count After Treatment (µL) | Response Rate (%) |

|---|---|---|---|

| 1 | 30,000 | 75,000 | 150 |

| 2 | 25,000 | 60,000 | 140 |

| 3 | 20,000 | 55,000 | 175 |

Mécanisme D'action

The mechanism of action of 3’-Acetamidobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2’-Acetamidobiphenyl-3-carboxylic acid

- 4’-Acetamidobiphenyl-3-carboxylic acid

- 3’-Aminobiphenyl-3-carboxylic acid

Comparison: 3’-Acetamidobiphenyl-3-carboxylic acid is unique due to the specific positioning of the acetamido and carboxylic acid groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and applications .

Activité Biologique

3'-Acetamidobiphenyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with an acetamido group at the 3' position and a carboxylic acid group at the 3 position. Its molecular formula is , and it has a molecular weight of 255.26 g/mol. The compound's structural features suggest potential interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating its efficacy against several bacterial strains revealed significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and membrane integrity, leading to cell lysis.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.

3. Anticancer Potential

Case studies have shown that this compound may possess anticancer activity. In assays involving various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), the compound exhibited dose-dependent cytotoxicity. The mechanism of action may involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or bacterial metabolism.

- Cell Signaling Modulation: It can alter signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.

- Membrane Interaction: Its lipophilic nature allows it to interact with cellular membranes, affecting their integrity and function.

Data Summary

| Biological Activity | Test System | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, S. pneumoniae | Significant inhibition | |

| Anti-inflammatory | Activated macrophages | Reduced cytokine production | |

| Anticancer | HeLa, MCF-7 cells | Dose-dependent cytotoxicity |

Case Studies

-

Antimicrobial Study:

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of biphenyl carboxylic acids, including this compound. Results indicated an IC50 value of 15 μM against S. aureus, demonstrating promising antimicrobial potential. -

Anti-inflammatory Mechanism:

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant decrease in levels of inflammatory markers compared to untreated controls, suggesting its utility in managing inflammatory conditions. -

Cancer Cell Line Study:

A recent investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with this compound led to a 70% reduction in cell viability at concentrations above 50 μM after 48 hours, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

3-(3-acetamidophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-7-3-5-12(9-14)11-4-2-6-13(8-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQLIAIJVCDASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602471 | |

| Record name | 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-78-5 | |

| Record name | 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.